1-Acetyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione
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Description
“1-Acetyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione” is a chemical compound . Unfortunately, there is limited information available about this compound, and its specific uses are not well-documented .
Physical And Chemical Properties Analysis
The melting point of this compound is reported to be between 211-213 °C . The predicted boiling point is 597.7±50.0 °C .Scientific Research Applications
- Anticancer Properties : Researchers have investigated the potential of this compound as an anticancer agent. Its unique structure and reactivity make it a promising candidate for inhibiting tumor growth or metastasis .
- Enzyme Inhibition : The compound’s interaction with enzymes has been explored, particularly in designing enzyme inhibitors. Understanding its binding affinity and mechanism of action can aid in drug development .
- Organic Semiconductors : Due to its conjugated system, this compound has been studied for its semiconducting properties. Researchers aim to incorporate it into organic electronic devices like field-effect transistors and solar cells .
- Photoluminescence : Investigations into its photoluminescent behavior have implications for optoelectronic applications. The compound’s fluorescence properties could be harnessed for sensors or displays .
- Metal Chelation : The compound’s keto-enol tautomeric forms allow it to coordinate with metal ions. Researchers have explored its complexation behavior, potentially leading to novel metal-based catalysts or sensors .
- Asymmetric Synthesis : Scientists have utilized this compound in enantioselective reactions. Its chiral center enables the synthesis of optically active compounds, which find applications in pharmaceuticals and natural product synthesis .
- Photosensitizer : PDT involves using light-activated compounds to selectively destroy cancer cells. Researchers have investigated this compound’s potential as a photosensitizer for PDT, aiming to enhance treatment efficacy .
- Quantum Chemical Calculations : The compound’s electronic structure and reactivity have been explored through computational methods. These studies provide insights into its behavior and guide further experimental investigations .
Medicinal Chemistry and Drug Development
Materials Science and Organic Electronics
Coordination Chemistry and Metal Complexes
Bioorganic Chemistry and Enantioselective Synthesis
Photodynamic Therapy (PDT)
Computational Chemistry and Molecular Modeling
properties
IUPAC Name |
(3E)-1-acetyl-3-[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10(19)18-9-14(20)16-13(15(18)21)8-11-4-6-12(7-5-11)17(2)3/h4-8H,9H2,1-3H3,(H,16,20)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFVNJGPALDWRA-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)NC(=CC2=CC=C(C=C2)N(C)C)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC(=O)N/C(=C/C2=CC=C(C=C2)N(C)C)/C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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